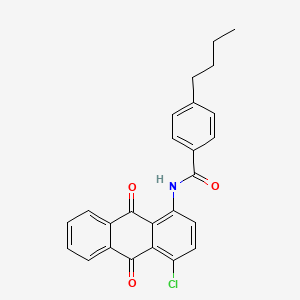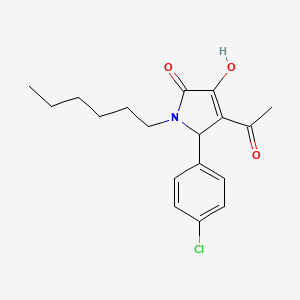
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide, also known as CDDO-Butylamide, is a synthetic compound that belongs to the triterpenoid family. It has been studied extensively for its potential therapeutic applications in various diseases.
作用机制
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide exerts its therapeutic effects by activating the Nrf2 pathway, which is a master regulator of antioxidant and detoxification genes. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer. 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has been shown to induce apoptosis in cancer cells and reduce inflammation in various animal models.
Biochemical and Physiological Effects:
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has been shown to modulate various cellular pathways involved in oxidative stress, inflammation, and cancer. It has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). It also inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6. 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has several advantages for lab experiments. It is a stable compound with a long half-life, which makes it suitable for in vivo studies. It is also easy to synthesize and purify, which makes it readily available for research purposes. However, 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has some limitations as well. It is a highly lipophilic compound, which makes it difficult to dissolve in aqueous solutions. It also has poor bioavailability, which limits its effectiveness in vivo.
未来方向
There are several future directions for the research of 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide. One of the areas of interest is its potential application in neurodegenerative disorders such as Alzheimer's disease. 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has been shown to exhibit neuroprotective effects in animal models of neurodegeneration. Another area of interest is its potential application in metabolic disorders such as diabetes. 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has been shown to improve glucose uptake and insulin sensitivity in animal models of diabetes. Further studies are needed to explore the therapeutic potential of 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide in these and other diseases.
Conclusion:
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide is a synthetic compound that has shown promising therapeutic potential in various diseases. Its mechanism of action involves the activation of the Nrf2 pathway and inhibition of the NF-κB pathway. 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in preclinical studies. There are several future directions for the research of 4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide, including its potential application in neurodegenerative disorders and metabolic disorders.
合成方法
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide can be synthesized by the reaction of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) with butylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the product.
科学研究应用
4-butyl-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamideide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties in preclinical studies.
属性
IUPAC Name |
4-butyl-N-(4-chloro-9,10-dioxoanthracen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO3/c1-2-3-6-15-9-11-16(12-10-15)25(30)27-20-14-13-19(26)21-22(20)24(29)18-8-5-4-7-17(18)23(21)28/h4-5,7-14H,2-3,6H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKHWABDTAVEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5197544.png)
![{4-benzyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}methanol](/img/structure/B5197545.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide](/img/structure/B5197560.png)
![4-{[2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazol-4-yl]carbonyl}thiomorpholine](/img/structure/B5197576.png)
![2-{[2-(3,4-dimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5197578.png)
![N~2~-benzyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5197585.png)
![4-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B5197593.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-N'-(3-fluorophenyl)urea](/img/structure/B5197608.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5197619.png)
![N-cyclohexyl-N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5197636.png)
![2-{4-[(2-methyl-1H-indol-3-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5197650.png)

![4-[(cyclopropylamino)methylene]-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5197663.png)
